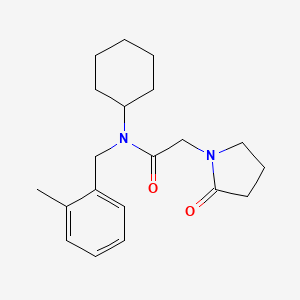

N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

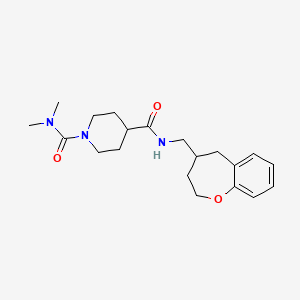

N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide, also known as CX717, is a nootropic drug that has been studied for its potential cognitive enhancing effects. It belongs to the class of compounds known as ampakines, which are positive allosteric modulators of AMPA receptors in the brain.

Mécanisme D'action

N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide works by modulating the activity of AMPA receptors in the brain. AMPA receptors are responsible for the fast excitatory neurotransmission in the brain, and their activation is crucial for learning and memory processes. N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide acts as a positive allosteric modulator of AMPA receptors, which means that it enhances the activity of these receptors without directly activating them. This leads to an increase in the strength and duration of the excitatory synaptic transmission, which is thought to be the mechanism underlying the cognitive enhancing effects of N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide.

Biochemical and Physiological Effects:

In addition to its cognitive enhancing effects, N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to have other biochemical and physiological effects. For example, N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to increase the release of acetylcholine in the brain, which is another neurotransmitter that is important for learning and memory processes. N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide in lab experiments is that it has been shown to have a good safety profile in both animals and humans. In addition, N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide is relatively easy to synthesize and has a long half-life, which makes it suitable for use in long-term studies. However, one limitation of using N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide is that it is a relatively new compound, and there is still much that is not known about its long-term effects on the brain and body.

Orientations Futures

There are several future directions for research on N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide. One area of interest is the potential therapeutic applications of N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide for cognitive impairment due to aging or neurodegenerative diseases such as Alzheimer's disease. Another area of interest is the potential use of N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide as a cognitive enhancer in healthy individuals, such as students or professionals who need to perform at their best. Finally, there is also interest in developing new and more potent ampakines based on the structure of N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide, which could have even greater cognitive enhancing effects.

Méthodes De Synthèse

N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-methylbenzylamine with cyclohexanone to form N-cyclohexyl-2-methylbenzylamine. This intermediate is then reacted with ethyl chloroacetate to form N-cyclohexyl-N-(2-methylbenzyl)acetamide. Finally, this compound is reacted with pyrrolidinone to form N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide, or N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide.

Applications De Recherche Scientifique

N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been studied for its potential cognitive enhancing effects in both animals and humans. In animal studies, N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to improve learning and memory in rats and monkeys. In human studies, N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide has been shown to improve cognitive performance in healthy volunteers, as well as in individuals with cognitive impairment due to sleep deprivation or aging.

Propriétés

IUPAC Name |

N-cyclohexyl-N-[(2-methylphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O2/c1-16-8-5-6-9-17(16)14-22(18-10-3-2-4-11-18)20(24)15-21-13-7-12-19(21)23/h5-6,8-9,18H,2-4,7,10-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPQCBACYCWNKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN(C2CCCCC2)C(=O)CN3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-N-(2-methylbenzyl)-2-(2-oxopyrrolidin-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5655454.png)

![N-{4-[(4-methyl-1-piperidinyl)carbonyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5655476.png)

![2-benzyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole](/img/structure/B5655477.png)

![6-ethyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5655479.png)

![1,3-dimethyl-7-[3-(4-methyl-1-piperazinyl)propyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5655503.png)

![1-[2-(3-chlorophenoxy)ethyl]pyrrolidine](/img/structure/B5655508.png)

![8-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5655513.png)